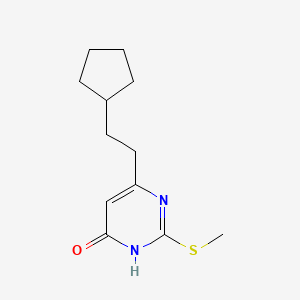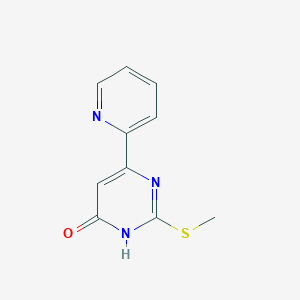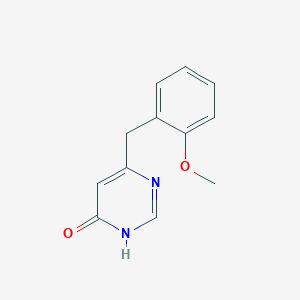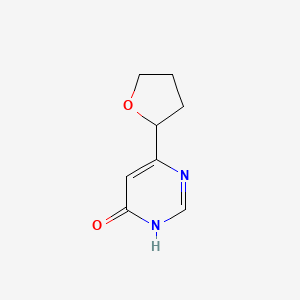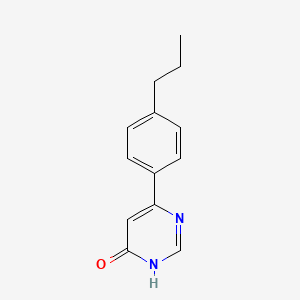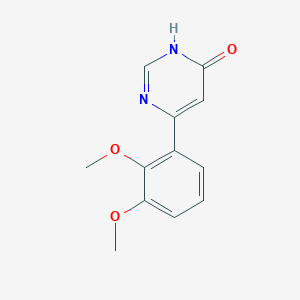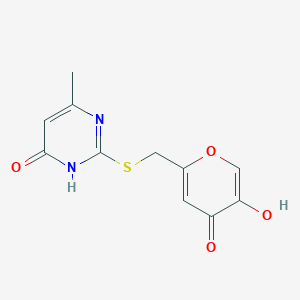
(2,3-Dimethyl-1-naphthyl)amine
Descripción general
Descripción
“(2,3-Dimethyl-1-naphthyl)amine” is a compound with the molecular formula C12H14ClN . It has a molecular weight of 207.70 g/mol . The compound is also known by other synonyms such as “2,3-dimethylnaphthalen-1-amine;hydrochloride” and "1-Naphthalenamine,2,3-dimethyl-" .
Synthesis Analysis
The synthesis of amines like “this compound” can involve various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions can involve alkyl groups in S N 2 reactions of alkyl halides, ammonia, and other amines . More specific synthesis methods for “this compound” were not found in the retrieved papers.
Molecular Structure Analysis
The InChI of “this compound” is InChI=1S/C12H13N.ClH/c1-8-7-10-5-3-4-6-11 (10)12 (13)9 (8)2;/h3-7H,13H2,1-2H3;1H . The Canonical SMILES is CC1=CC2=CC=CC=C2C (=C1C)N.Cl .
Chemical Reactions Analysis
Amines like “this compound” can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo Hofmann elimination . More specific chemical reactions involving “this compound” were not found in the retrieved papers.
Physical And Chemical Properties Analysis
“this compound” has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 0 . The Exact Mass is 207.0814771 g/mol . The Topological Polar Surface Area is 26 Ų . The Heavy Atom Count is 14 . The Formal Charge is 0 .
Aplicaciones Científicas De Investigación
Photophysical Properties of Dendrimers
Research on poly(propylene amine) dendrimers functionalized with naphthyl units reveals insights into ground and excited-state electronic interactions within these compounds. These dendrimers exhibit unique photophysical properties, such as absorption spectra and fluorescence, which are significantly affected by protonation and metal complexation. Such characteristics are critical for applications in materials science and photophysics, suggesting potential uses of (2,3-Dimethyl-1-naphthyl)amine derivatives in developing advanced materials with tailored optical properties (Pina et al., 2004).
Polymer Synthesis and Characterization
The synthesis and characterization of fluorinated ortho-linked polyamides derived from non-coplanar 1,1′-thiobis(2-naphthol) highlight the potential of naphthylamine derivatives in polymer chemistry. These polymers exhibit outstanding solubility, thermal stability, and optical properties, suggesting that this compound could play a role in synthesizing new polymeric materials with specific functionalities for high-performance applications (Shockravi et al., 2011).
Photoinitiation in Polymerization
Naphthalimide derivatives, including N-[2-(dimethylamino)ethyl]-1,8-naphthalimide, have been explored as photoinitiators for radical and cationic photopolymerization under LED irradiation. These compounds, through their excited-state interactions, enable efficient polymerization processes, indicating a potential area of application for this compound derivatives in developing new photoinitiating systems for polymer manufacturing (Zhang et al., 2018).
Supramolecular Chemistry
The formation of supramolecular adducts and salts through hydrogen bonding and other noncovalent interactions using naphthyridine derivatives showcases the utility of such compounds in constructing complex molecular architectures. These findings imply that this compound could be instrumental in designing new materials with specific supramolecular structures for applications in catalysis, sensing, and materials science (Dong et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that primary amines, such as (2,3-dimethyl-1-naphthyl)amine, are ubiquitous in biological systems and are responsible for numerous important processes including neurotransmission and cell signaling .
Mode of Action
It is known that primary amines can be sensitively detected via fluorescence after their reaction with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde (nda) in the presence of cyanide through the formation of fluorescent n-substituted 1-cyanobenz .
Biochemical Pathways
It is known that primary amines are involved in various biochemical pathways, including neurotransmission and a variety of signaling pathways .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It is known that primary amines can have significant effects on cellular processes, including neurotransmission and cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, living habits, residential environment, mental and psychological factors, intestinal flora, genetics, social factors, and viral and non-viral infections can all impact the effectiveness of a compound .
Propiedades
IUPAC Name |
2,3-dimethylnaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2;/h3-7H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKGVJIVNINIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






